Carbonic Anhydrase II Inhibition: ~944-Fold Potency Gain from 5-Chloro Substitution Versus Unsubstituted Salicylic Acid
The parent acid of this compound, 5-chlorosalicylic acid, demonstrates an hCA II IC₅₀ of 0.72 μM, representing an approximately 944-fold enhancement in inhibitory potency compared to unsubstituted salicylic acid (hCA II IC₅₀ = 0.68 mM) when assayed under identical conditions using the 4-nitrophenyl acetate esterase method [1]. The 5-chloro substituent is thus not merely a synthetic handle but a critical potency determinant for the 5-chloro-2-hydroxybenzoate pharmacophore. For hCA I, the same trend holds: 5-chlorosalicylic acid IC₅₀ = 4.07 μM vs. salicylic acid IC₅₀ = 0.56 mM (~138-fold enhancement). The 4-nitrobenzyl esterification preserves this pharmacophore in a masked (pro-drug-like) form, with the potential for controlled release via photolytic or reductive cleavage. By contrast, unsubstituted 4-nitrobenzyl salicylate (CAS 85303-65-7), which lacks the 5-chloro group, derives from salicylic acid and would be expected to exhibit substantially weaker CA inhibitory activity upon deprotection, based on the parent acid comparison data .
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Parent acid (5-chlorosalicylic acid): hCA II IC₅₀ = 0.72 μM; hCA I IC₅₀ = 4.07 μM [1] |
| Comparator Or Baseline | Salicylic acid (unsubstituted): hCA II IC₅₀ = 0.68 mM; hCA I IC₅₀ = 0.56 mM [1] |
| Quantified Difference | hCA II: ~944-fold more potent (0.72 μM vs. 680 μM); hCA I: ~138-fold more potent (4.07 μM vs. 560 μM) |
| Conditions | In vitro esterase assay using 4-nitrophenyl acetate as substrate; human cytosolic carbonic anhydrase isozymes I and II; pH and temperature controlled per Bayram et al. (2008) [1] |
Why This Matters
For procurement decisions in carbonic anhydrase-targeted research, the 5-chloro substituent delivers a quantified, near-three-orders-of-magnitude potency advantage over the unsubstituted salicylate scaffold, justifying selection of 5-chloro-containing esters over non-halogenated 4-nitrobenzyl salicylate analogs.
- [1] Bayram E, Senturk M, Kufrevioglu OI, Supuran CT. In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. Bioorganic & Medicinal Chemistry. 2008;16(20):9101-9105. View Source
